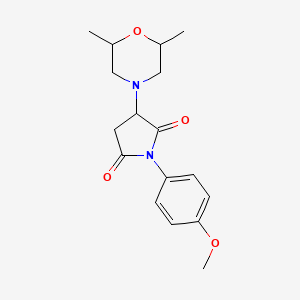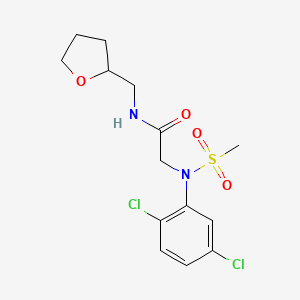
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonylamide compounds often involves multi-step chemical processes, incorporating techniques such as the Ugi reaction for constructing complex molecules from simpler precursors. For example, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid, and semicarbazones have been utilized in Ugi reactions to yield triazinyl alaninamides, showcasing the synthetic versatility of this class of compounds (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of sulfonylamide derivatives is characterized by the presence of sulfonyl groups attached to nitrogen atoms within the alaninamide moiety, influencing their chemical behavior and interaction capabilities. X-ray crystallography studies, such as those on arylsulfonamide para-alkoxychalcone hybrids, reveal the impact of substituents on the molecular conformation and assembly, highlighting the role of methylene groups in the crystal packing of these compounds (de Castro et al., 2013).
Chemical Reactions and Properties
Sulfonylamides participate in various chemical reactions, including cyclopropanations, highlighting their reactivity towards the creation of functionalized molecules with significant enantioselectivity. The rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, for instance, demonstrates the synthesis of functionalized cyclopropanes, showcasing the chemical versatility of sulfonylamides (Davies et al., 1996).
Physical Properties Analysis
The physical properties of sulfonylamide derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by the nature of their substituents. For example, the study on the synthesis and characterization of sulfone derivatives highlights how structural variations impact the antimicrobial properties, indicating the role of physical attributes in determining the compound's applications (Patil et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the behavior of sulfonylamide compounds. The synthesis of sulfonamides and their derivatives, through reactions like sulfonation and alkylation, underlines the chemical adaptability and potential for modification inherent to these molecules, enabling their application across various fields beyond pharmaceuticals (Turcotte et al., 2012).
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-26-16-12-10-15(11-13-16)21(27(4,23)24)14(2)19(22)20-17-8-6-7-9-18(17)25-3/h6-14H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDVGMRGOKUUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020931.png)


![2-phenyl-2-(phenylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4020949.png)
![3-[(2-methoxyphenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4020985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B4020993.png)

![2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4021002.png)
![4-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4021015.png)
![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B4021016.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021021.png)
![1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021041.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4021043.png)
![4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4021051.png)